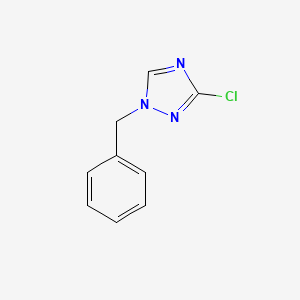

1-benzyl-3-chloro-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-chloro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-1H-1,2,4-triazole can be synthesized through several methods:

Reaction with Thionyl Chloride: One common method involves the reaction of 1,2,4-triazole with thionyl chloride in a suitable solvent.

Reaction with Chloroacetic Acid or Chloroacetic Anhydride: Another method involves the reaction of 1,2,4-triazole-5-thione with chloroacetic acid or chloroacetic anhydride in the presence of an alcohol solvent.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Análisis De Reacciones Químicas

Nucleophilic Substitution at C-3 Chlorine

The electron-withdrawing triazole ring activates the C-3 chlorine for nucleophilic displacement. Common nucleophiles include amines, alkoxides, and thiols:

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient triazole ring .

Cyclization Reactions

The triazole core and benzyl group participate in cyclization to form fused heterocycles:

| Reagent | Product | Conditions | Key Intermediate |

|---|---|---|---|

| CS₂, NaOH | 1-benzyl-1,2,4-triazolo[3,4-b] thiazole | Reflux, 12 hrs | Thiolate intermediate |

| Ethyl propiolate | Benzyltriazolopyrimidine | CuI, DIPEA, 70°C | Alkyne cycloadduct |

Example : Treatment with carbon disulfide under basic conditions forms a thiolate intermediate, which cyclizes to yield sulfur-containing fused heterocycles .

Benzyl Group Modifications

The benzyl substituent undergoes hydrogenolysis or oxidation:

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | 3-chloro-1H-1,2,4-triazole | EtOH, rt, 6 hrs |

| Oxidation | KMnO₄ | 3-chloro-1-(phenylcarbonyl)-1H-1,2,4-triazole | H₂O, 60°C |

Limitation : Hydrogenolysis requires careful control to avoid triazole ring reduction .

Complexation with Metals

The triazole nitrogen atoms coordinate with transition metals, forming complexes with potential catalytic applications:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuI | [Cu(1-benzyl-3-chloro-1H-1,2,4-triazole)₂] | Click chemistry catalysis |

| AgNO₃ | Linear coordination polymer | Antimicrobial agents |

Evidence : Copper complexes of similar triazoles enhance catalytic activity in azide-alkyne cycloadditions .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, ring-opening or isomerization may occur:

| Conditions | Product | Pathway |

|---|---|---|

| HCl (conc.) | 3-chloro-1-benzyl-1H-1,2,3-triazole | Ring contraction |

| NaOH (aq.) | Benzylamine derivatives | Hydrolytic cleavage |

Caution : Rearrangements are highly condition-dependent and require optimization .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-Benzyl-3-chloro-1H-1,2,4-triazole and its derivatives have shown significant antibacterial properties. Research indicates that triazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized through Mannich reactions have demonstrated higher antibacterial activity compared to standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 28 |

| Ciprofloxacin | S. aureus | 27 |

| Mannich derivative | P. aeruginosa | 30 |

Anticancer Properties

Triazoles have also been explored for their anticancer potential. Research has indicated that compounds with a triazole core can inhibit cancer cell proliferation through various mechanisms. For example, some derivatives have been found to act on tubulin polymerization, which is crucial for cancer cell division . The structural diversity of triazoles allows for the design of novel anticancer agents with improved efficacy.

Agrochemicals

The application of this compound in agrochemicals has been significant due to its herbicidal properties. Triazole derivatives have been developed as effective herbicides that inhibit specific enzymes in plants, leading to growth suppression or death of unwanted vegetation . This property is particularly useful in agricultural settings where selective weed control is necessary.

Materials Science

Triazoles are increasingly being utilized in materials science for their ability to form coordination complexes with metals. This characteristic enables the development of novel materials with specific electronic or optical properties . The incorporation of triazoles into polymer matrices enhances their thermal stability and mechanical strength.

Corrosion Inhibition

Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for metals in aggressive environments. Electrochemical tests have shown that this compound can significantly reduce the corrosion rate of steel in concrete by forming a protective layer on the metal surface .

Case Study: Corrosion Inhibition Performance

In a study evaluating the corrosion inhibition performance of this compound:

- The compound was tested in synthetic pore solutions simulating concrete conditions.

- Results indicated a reduction in corrosion rates by over 70% compared to untreated samples.

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-chloro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to cellular receptors, modulating their function and triggering specific cellular responses.

Comparación Con Compuestos Similares

1-Benzyl-3-chloro-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:

1-Benzyl-1H-1,2,3-Triazole: This compound lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

1-Benzyl-4-Phenyl-1H-1,2,3-Triazole:

3-Chloro-1,2,4-Triazole: This compound lacks the benzyl group, which may affect its biological activity and chemical reactivity.

The unique combination of a benzyl group and a chlorine atom in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Overview

1-Benzyl-3-chloro-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound primarily targets acetylcholinesterase (AChE) . By inhibiting AChE activity, it enhances cholinergic transmission, which is crucial for neurotransmission in the central nervous system. This mechanism suggests potential applications in treating neurological disorders and enhancing cognitive function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. Notably:

- Antibacterial Activity : Studies have demonstrated that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with a benzyl group in the 4-position of the triazole ring have shown enhanced potency against these pathogens compared to their parent compounds .

- Antifungal Activity : The compound has also been evaluated for its antifungal properties. It exhibited considerable activity against fungi such as Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like fluconazole .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies indicate that it can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells. This mechanism disrupts normal microtubule function, ultimately inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

Case Studies

Several studies have documented the biological effects of this compound:

- Cannabinoid Receptor Binding : A series of benzyltriazoles were synthesized and evaluated for their binding affinity to cannabinoid receptors. Some derivatives showed nanomolar affinity for CB1 receptors, indicating potential therapeutic applications in managing obesity and pain .

- Antibacterial Efficacy : In a comparative study of triazole derivatives against Escherichia coli and Staphylococcus aureus, compounds containing the benzyl group displayed superior antibacterial activity compared to non-benzylated analogs .

Propiedades

IUPAC Name |

1-benzyl-3-chloro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGINEKFYXREGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.